4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(Dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a dimethylamino group at the para position (Fig. 1). This compound belongs to a class of 1,3,4-oxadiazoles, which are widely studied for their diverse pharmacological activities, including antifungal, anticancer, and enzyme inhibitory properties.
The dimethylamino group enhances solubility and electronic properties, while the 2-methoxyphenyl substituent may influence binding interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(2)13-10-8-12(9-11-13)16(23)19-18-21-20-17(25-18)14-6-4-5-7-15(14)24-3/h4-11H,1-3H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNUDZVGVVXDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methoxybenzohydrazide
2-Methoxybenzoic acid (1.0 mmol) is refluxed with thionyl chloride (10 mL) for 4 hours to yield 2-methoxybenzoyl chloride. This intermediate is then treated with hydrazine hydrate (1.2 mmol) in ethanol at 0–5°C, producing 2-methoxybenzohydrazide as a white precipitate (yield: 88–92%).
Cyclocondensation to Form the Oxadiazole Ring
The hydrazide (1.0 mmol) is reacted with cyanogen bromide (1.2 mmol) in anhydrous dichloromethane under nitrogen. After stirring at room temperature for 12 hours, the mixture is concentrated, and the crude product is purified via column chromatography (hexane:ethyl acetate, 7:3) to yield 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine as a crystalline solid (yield: 78%).
Alternative Microwave-Assisted Method :
A mixture of 2-methoxybenzohydrazide (1.0 mmol) and 4-(dimethylamino)benzoic acid (1.0 mmol) in phosphorous oxychloride (5 mL) is irradiated in a microwave reactor (100 W, 10 minutes). The product is precipitated on ice, filtered, and recrystallized from methanol (yield: 85%).
Acylation with 4-(Dimethylamino)Benzoyl Chloride
The oxadiazole amine is acylated to introduce the 4-dimethylaminobenzamide group:
Synthesis of 4-(Dimethylamino)Benzoyl Chloride
4-(Dimethylamino)benzoic acid (1.0 mmol) is refluxed with thionyl chloride (10 mL) for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a yellow oil (yield: 95%).
Coupling Reaction
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 mmol) is dissolved in dry dichloromethane (20 mL) with triethylamine (1.2 mmol). 4-(Dimethylamino)benzoyl chloride (1.1 mmol) is added dropwise at 0°C, and the reaction is stirred for 8 hours. The mixture is washed with saturated sodium bicarbonate and brine, dried over Na₂SO₄, and concentrated. The residue is purified via silica gel chromatography (dichloromethane:methanol, 95:5) to yield the title compound as a pale-yellow solid (yield: 82%).
Microwave-Assisted One-Pot Synthesis
A streamlined approach combines cyclocondensation and acylation in a single pot:
- Reagents : 2-Methoxybenzohydrazide (1.0 mmol), 4-(dimethylamino)benzoic acid (1.0 mmol), POCl₃ (5 mL).
- Conditions : Microwave irradiation (100 W, 12 minutes).
- Workup : The mixture is poured onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
- Yield : 80% after recrystallization from ethanol.
Purification and Isolation Techniques
Column Chromatography
Recrystallization
Optimal solvents include methanol and ethanol, yielding crystals with melting points of 245–247°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water, 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of oxadiazole derivatives, including 4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms involving topoisomerase inhibition and apoptosis induction. For instance, derivatives containing the 1,3,4-oxadiazole ring have been tested against multiple cancer cell lines, demonstrating significant cytotoxic effects .
Histone Deacetylase Inhibition
One of the notable applications of this compound is its potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC6. HDAC inhibitors are crucial in cancer therapy as they can alter gene expression and induce differentiation and apoptosis in cancer cells. The oxadiazole moiety has been associated with enhanced HDAC inhibitory activity .
Neuroprotective Effects
Some studies suggest that oxadiazole derivatives may possess neuroprotective properties. These compounds can modulate pathways involved in neurodegenerative diseases by reducing oxidative stress and inflammation . The specific effects of this compound on neuronal cells warrant further investigation.
Case Study 1: In Vitro Antitumor Activity
A study investigated the anticancer effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against certain cancer types, suggesting strong potency .
Case Study 2: HDAC Inhibition and Cancer Cell Proliferation
In a research study focusing on HDAC inhibitors, compounds derived from oxadiazoles were synthesized and evaluated for their ability to inhibit cell proliferation in cancer models. The study found that these compounds significantly reduced cell viability in a dose-dependent manner, with some derivatives showing selectivity for specific cancer types .
Data Tables
| Application | Mechanism | Effectiveness |
|---|---|---|
| Anticancer Activity | Topoisomerase inhibition | Significant cytotoxicity |
| Histone Deacetylase Inhibition | Gene expression modulation | Induces apoptosis |
| Neuroprotective Effects | Reduces oxidative stress | Potential neuroprotection |
| Case Study | Findings | Relevance |
|---|---|---|
| In Vitro Antitumor Activity | IC50 values in nanomolar range | Strong anticancer potential |
| HDAC Inhibition | Reduced cell viability in cancer models | Promising therapeutic target |
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can act as a nucleophilic catalyst, facilitating various chemical transformations. Its dimethylamino group can participate in protonation-deprotonation equilibria, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogs in the 1,3,4-Oxadiazole Class
Key structural analogs and their modifications are summarized below:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino group (electron-donating) in the target compound contrasts with sulfamoyl/sulfonyl groups (electron-withdrawing) in analogs like LMM5 and 6a. This difference impacts electronic distribution and target binding .
- Substituent Position : The 2-methoxyphenyl group in the target compound and LMM5/15 derivatives may enhance π-π stacking with aromatic residues in enzyme active sites compared to furan or thiophene substituents .
Antifungal Activity
- LMM5 and LMM11 : Demonstrated potent antifungal activity against C. albicans (IC₅₀ = 50 μg/mL and 100 μg/mL, respectively) via thioredoxin reductase inhibition .
- The dimethylamino group may reduce cytotoxicity compared to sulfamoyl analogs .
Enzyme Inhibition
- Compound 6a : Inhibited hCA II with IC₅₀ = 0.89 μM, attributed to sulfonyl interactions with zinc in the active site .
- Compound 2h and 2j (Tetrazole Derivatives) : Exhibited plant growth regulation via cytokinin-like activity, highlighting the role of heterocyclic cores in diverse biological roles .
Biological Activity
4-(Dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anticancer and antimicrobial properties. It exhibits a range of biological effects that are mediated through various molecular mechanisms.
Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades. Studies have shown that it can promote phosphatidylserine flipping and cytochrome c release from mitochondria, leading to cell death through apoptosis mechanisms .
- Cell Line Studies : In vitro assays have demonstrated effective growth inhibition (GI50 values) in several cancer cell lines. For example, derivatives related to this compound have shown GI50 values ranging from 0.20 to 2.58 μM against A549 (lung cancer) and CL15 (breast cancer) cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial effects. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal activities through disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways by promoting mitochondrial dysfunction and activating caspases.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- DNA Intercalation : Some studies suggest that similar compounds can intercalate within DNA structures, leading to mutagenic effects that inhibit replication .
Q & A
Q. What are the key synthetic challenges in preparing 4-(dimethylamino)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can computational methods optimize reaction pathways?
Methodological Answer: The synthesis involves coupling a benzamide derivative with a substituted 1,3,4-oxadiazole ring. Key challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions (e.g., hydrolysis of the methoxyphenyl group). Computational tools like quantum mechanical (QM) calculations can predict transition states and intermediate stability to identify optimal reaction conditions. For example, reaction path searches based on density functional theory (DFT) can model the cyclization step of thiosemicarbazide precursors to oxadiazoles, enabling the selection of catalysts or solvents that favor high yields . Integrating these predictions with high-throughput experimentation (HTE) accelerates optimization by narrowing parameter spaces (e.g., temperature, stoichiometry) .
Q. How should researchers characterize the purity and structural integrity of this compound, especially given its potential for polymorphism?
Methodological Answer: A multi-technique approach is critical:
- HPLC-MS confirms molecular weight and detects impurities.
- X-ray crystallography resolves the crystal structure and identifies polymorphic forms, which can affect solubility and bioactivity.
- Solid-state NMR complements crystallography by probing local electronic environments, particularly for amorphous regions.
- DSC/TGA analyzes thermal stability and phase transitions.
For labs lacking advanced instrumentation, collaborative workflows (e.g., sharing crystallography data via cloud platforms) are recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data in this compound’s reactivity?
Methodological Answer: Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent effects or non-covalent interactions). To address this:
- Hybrid QM/MM simulations incorporate explicit solvent molecules and bulk-phase interactions, improving accuracy for solvolysis or aggregation phenomena .
- Bayesian optimization iteratively updates computational models using experimental feedback, such as unexpected byproduct formation. This creates a closed-loop system where failed experiments refine subsequent simulations .
- In-situ spectroscopy (e.g., Raman or IR) monitors reaction progress in real time, providing dynamic data to validate or challenge static computational models .
Q. How can AI-driven automation enhance the study of this compound’s structure-activity relationships (SAR) in drug discovery?
Methodological Answer: AI platforms like COMSOL Multiphysics integrated with robotic labs enable:
- Autonomous SAR exploration : Machine learning (ML) algorithms trained on existing bioactivity data propose structural modifications (e.g., substituting the methoxyphenyl group with electron-withdrawing groups) and prioritize synthetic targets.
- Real-time adaptive experimentation : If a synthesized analog shows poor solubility, AI adjusts downstream experiments to focus on co-crystallization with cyclodextrins or salt formation .
- Multi-objective optimization : Balancing potency, selectivity, and pharmacokinetics via Pareto-front analysis, reducing iterative trial-and-error .
Q. What experimental designs are recommended to investigate the compound’s potential as a kinase inhibitor, given its oxadiazole moiety?
Methodological Answer:
- Biophysical assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity to kinase targets (e.g., EGFR or VEGFR2).
- Cellular assays : Use CRISPR-engineered cell lines to isolate specific kinase pathways and measure IC50 values.
- Mutagenesis studies : Identify critical binding residues by comparing inhibition of wild-type vs. mutant kinases.
For mechanistic depth, combine these with molecular dynamics (MD) simulations to visualize oxadiazole interactions in the kinase ATP-binding pocket .
Contradiction Analysis and Troubleshooting
Q. How to address inconsistent biological activity data across different assay platforms?
Methodological Answer: Inconsistencies may stem from assay conditions (e.g., buffer pH affecting compound ionization) or off-target effects. To mitigate:
- Standardize protocols : Adopt guidelines like NIH’s Assay Guidance Manual for cell viability assays (e.g., consistent seeding density, ATP normalization).
- Orthogonal validation : Confirm hits using both biochemical (e.g., kinase activity) and phenotypic (e.g., cell migration) assays.
- Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify trends obscured by single-lab variability .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| LogP | HPLC-derived retention time | 2.8 ± 0.3 | |
| Aqueous solubility (pH 7.4) | Nephelometry | 12 µM | |
| Thermal decomposition | TGA | Onset at 215°C | |
| Kinase inhibition (EGFR) | SPR | KD = 48 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
